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molecular formula C11H8N2O2 B8411630 4-(4-Pyridazinyl)benzoic acid

4-(4-Pyridazinyl)benzoic acid

Cat. No. B8411630
M. Wt: 200.19 g/mol
InChI Key: MRRBIXZXUTZSII-UHFFFAOYSA-N
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Patent
US06300330B1

Procedure details

Ethyl 4-(4-pyridazinyl)benzoate (580 mg) was dissolved in methanol (12.5 ml) and 1.0M NaOH (12.7 ml) and heated at 60° C. for 4 hours. The resulting mixture was reduced to low volume then water (25 ml) added, the solution neutralised to pH 7 with 1.0M HCl, the resulting precipitate filtered and dried over P2O5 to give 4-(4-pyridazinyl)benzoic acid as a light brown solid (503 mg); mp>330° C.; 1H NMR (300 MHz, DMSO-d6) δ=8.05 (m,5H), 9.32 (d,1H), 9.67 (s,1H) ppm; MS: m/z 201 (M+H)+.
Name
Ethyl 4-(4-pyridazinyl)benzoate
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=2)=[CH:3][N:2]=1.[OH-].[Na+].O.Cl>CO>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:16][CH:17]=2)=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 4-(4-pyridazinyl)benzoate
Quantity
580 mg
Type
reactant
Smiles
N1=NC=C(C=C1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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